Ac-Pro-Leu-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

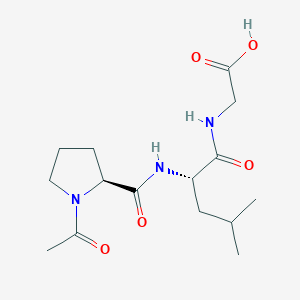

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5/c1-9(2)7-11(14(22)16-8-13(20)21)17-15(23)12-5-4-6-18(12)10(3)19/h9,11-12H,4-8H2,1-3H3,(H,16,22)(H,17,23)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJDQIPIHDYBS-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of Ac-Pro-Leu-Gly-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Ac-Pro-Leu-Gly-OH is a synthetic molecule primarily utilized in biochemical research as a substrate for various proteases, particularly matrix metalloproteinases (MMPs). Its biological significance is largely defined by its role in studies of enzyme kinetics, inhibitor screening, and as a tool to probe protease activity in complex biological samples. Structurally, it is closely related to the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), a positive allosteric modulator of dopamine D2 receptors. However, the N-terminal acetylation and C-terminal hydroxyl group of this compound confer distinct biochemical properties, differentiating its biological activities from those of PLG. This technical guide provides an in-depth analysis of the biological significance of this compound, including its role as an enzyme substrate, a comparative analysis with Pro-Leu-Gly-NH2, detailed experimental protocols, and relevant signaling pathways.

Introduction

This compound is a synthetic tetrapeptide with the sequence N-acetyl-Proline-Leucine-Glycine. The N-terminal acetylation and the C-terminal free carboxylic acid are key features that influence its stability and biological interactions.[1] While not known to be an endogenous signaling molecule itself, its utility in research is significant, primarily as a specific substrate for proteolytic enzymes.[1] Understanding its interactions with these enzymes provides valuable insights into disease pathologies where protease activity is dysregulated, such as cancer and inflammation.

Furthermore, the structural similarity of this compound to the C-terminal tripeptide of oxytocin, Pro-Leu-Gly-NH2 (PLG), necessitates a comparative analysis. PLG, also known as melanocyte-inhibiting factor (MIF-1), is an endogenous neuropeptide with well-documented neuromodulatory activities, particularly as a positive allosteric modulator of the dopamine D2 receptor.[1][2][3] The distinct terminal modifications of this compound are critical in defining its biological profile, which is separate from that of PLG.

Role as an Enzyme Substrate for Matrix Metalloproteinases (MMPs)

The primary biological significance of this compound lies in its function as a substrate for a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). MMPs are crucial for the remodeling of the extracellular matrix and are involved in various physiological and pathological processes, including development, wound healing, and cancer metastasis.

This compound is reported to be a cleavage product of a substrate for MMP-1, MMP-2, and MMP-3. This indicates that the Pro-Leu or Leu-Gly bond within this sequence is susceptible to hydrolysis by these enzymes. The use of such small peptide substrates is advantageous in biochemical assays for several reasons:

-

Specificity Studies: It allows for the investigation of the substrate specificity of different MMPs.

-

Enzyme Kinetics: It enables the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding enzyme efficiency.

-

Inhibitor Screening: It provides a tool for high-throughput screening of potential MMP inhibitors, which are of significant interest in drug development for various diseases.

Quantitative Data

| Enzyme | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 2.0 x 10⁶ | |

| MMP-2 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 2.1 x 10⁶ | |

| MMP-8 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 5.4 x 10⁶ | |

| MMP-13 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 9.0 x 10⁶ | |

| TACE | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 0.8 x 10⁶ |

Mca: (7-Methoxycoumarin-4-yl)acetyl, Dpa: N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl. Data for a structurally related substrate.

Comparative Analysis with Pro-Leu-Gly-NH2 (PLG) and Dopamine Receptor Modulation

In contrast to the role of this compound as a research tool, the closely related tripeptide Pro-Leu-Gly-NH2 (PLG) is an endogenous neuromodulator.[3] The key structural differences are the absence of the N-terminal acetyl group and the presence of a C-terminal amide group in PLG. These modifications are critical for its biological activity.

PLG acts as a positive allosteric modulator of the dopamine D2 and D4 receptors.[1][2][3] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, dopamine. This binding enhances the affinity of dopamine for its receptor and potentiates its downstream signaling. The proposed bioactive conformation of PLG for this activity is a type II β-turn.[1][2]

Given the importance of the terminal groups for the activity of PLG, it is highly unlikely that this compound, with its N-terminal acetyl group and C-terminal carboxylate, would exhibit the same dopamine receptor modulating properties. The acetylation of the N-terminus would prevent the formation of key interactions that may be necessary for binding to the allosteric site on the dopamine receptor.

Signaling Pathway of D2 Dopamine Receptor Modulated by Pro-Leu-Gly-NH2

The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade influences numerous cellular processes, including neurotransmission, gene expression, and cell excitability. PLG enhances this signaling by increasing the affinity of dopamine for the D2 receptor.

Experimental Protocols

General Protocol for MMP Activity Assay using this compound and HPLC

This protocol describes a general method for determining the kinetic parameters of an MMP with this compound as a substrate, using High-Performance Liquid Chromatography (HPLC) to monitor the cleavage products.

Materials:

-

This compound (substrate)

-

Recombinant active MMP (e.g., MMP-1, MMP-2, or MMP-9)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA) in water)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Substrate and Enzyme Preparation:

-

Prepare a stock solution of this compound in the Assay Buffer.

-

Prepare a stock solution of the active MMP in the Assay Buffer. The exact concentration should be determined by a suitable method (e.g., active site titration).

-

-

Enzyme Assay:

-

Set up a series of reactions with varying concentrations of this compound.

-

For each reaction, add the appropriate volume of Assay Buffer and the substrate to a microcentrifuge tube and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding a fixed amount of the MMP. The final reaction volume should be consistent (e.g., 100 µL).

-

Incubate the reactions at 37°C.

-

At various time points, withdraw an aliquot of the reaction mixture and add it to an equal volume of Quenching Solution to stop the reaction.

-

Include a control reaction without the enzyme to account for any non-enzymatic degradation of the substrate.

-

-

HPLC Analysis:

-

Analyze the quenched reaction samples by reverse-phase HPLC.

-

Use a suitable gradient of Mobile Phase A and Mobile Phase B to separate the intact substrate (this compound) from its cleavage products (e.g., Ac-Pro-Leu-OH and Gly).

-

Monitor the elution of the peptides by absorbance at 214 nm or 280 nm.

-

Integrate the peak areas of the substrate and/or one of the products.

-

-

Data Analysis:

-

Generate a standard curve for the product to quantify its concentration from the peak area.

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Conclusion

The biological significance of the synthetic tetrapeptide this compound is primarily as a valuable research tool for the study of proteases, in particular, matrix metalloproteinases. Its utility as an enzyme substrate allows for detailed investigations into enzyme kinetics, specificity, and the screening of potential inhibitors. It is important to distinguish this compound from its structurally related endogenous counterpart, Pro-Leu-Gly-NH2 (PLG). The N-terminal acetylation and C-terminal hydroxyl group of this compound render its biological activities distinct from the dopamine receptor modulating effects of PLG. For researchers in the fields of biochemistry, pharmacology, and drug development, this compound serves as a well-defined chemical probe for elucidating the roles of proteases in health and disease.

References

- 1. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

Ac-Pro-Leu-Gly-OH: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical structure, properties, and biological relevance of the synthetic peptide Ac-Pro-Leu-Gly-OH. It is intended to serve as a comprehensive resource for researchers utilizing this peptide in studies related to enzymology, protein degradation, and cell signaling.

Chemical Structure and Properties

This compound is a tetrapeptide composed of the amino acids Proline, Leucine, and Glycine. The N-terminus is acetylated (Ac), and the C-terminus is a free carboxylic acid (-OH). This acetylation enhances peptide stability by protecting it from degradation by aminopeptidases.

Below is the 2D chemical structure of this compound:

Caption: 2D chemical structure of N-acetyl-L-prolyl-L-leucyl-L-glycine.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅N₃O₅ | [1] |

| Molecular Weight | 327.38 g/mol | [1] |

| CAS Number | 89626-38-0 | [1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@H]1CCCN1C(=O)C | [1] |

| Solubility | Soluble in water and DMSO. | [1][2] |

Amino Acid Composition and Characteristics

The constituent amino acids of this compound each contribute unique properties to the peptide's overall structure and function.

| Amino Acid | 3-Letter Code | 1-Letter Code | Key Characteristics |

| Proline | Pro | P | A cyclic amino acid that introduces conformational rigidity, often inducing turns in peptide chains.[3] |

| Leucine | Leu | L | A hydrophobic amino acid with a branched side chain, often involved in hydrophobic interactions within proteins. |

| Glycine | Gly | G | The simplest amino acid with only a hydrogen atom as its side chain, providing maximal conformational flexibility. |

Biological Significance: A Product of Collagen Degradation

This compound is recognized as a cleavage product resulting from the degradation of collagen by Matrix Metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3.[2] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. The degradation of collagen, a major component of the ECM, is a key event in conditions such as arthritis, cancer metastasis, and wound healing.

Signaling Pathway: MMP-Mediated Collagen Degradation

The generation of this compound is a downstream event in the signaling cascade that leads to collagenolysis. This process is tightly regulated and involves the activation of MMPs, which then cleave the triple helical structure of collagen into smaller fragments.

Caption: MMP-mediated collagen degradation pathway.

Experimental Protocols

This compound can be utilized in various experimental settings, primarily as a substrate for MMPs to study enzyme kinetics and inhibitor efficacy.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.[3]

Caption: Workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Swell a suitable resin (e.g., Wang resin for C-terminal acid) in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine in dimethylformamide (DMF).

-

Peptide Chain Elongation: Sequentially couple Fmoc-Leu-OH and Fmoc-Pro-OH, with an Fmoc deprotection step after each coupling.

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the proline residue using acetic anhydride and a base.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Representative MMP Activity Assay

This protocol describes a general fluorometric assay to measure the activity of MMPs using a fluorogenic substrate. While this is a general protocol, this compound can be used as a non-fluorogenic substrate in competitive assays or as a standard in HPLC-based cleavage assays.

Materials:

-

Recombinant active MMP enzyme (e.g., MMP-1, MMP-2, or MMP-3)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35

-

MMP inhibitor (for control wells, e.g., EDTA)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents: Dilute the MMP enzyme and fluorogenic substrate to the desired concentrations in Assay Buffer.

-

Set up the Assay Plate:

-

Blank wells: Add Assay Buffer only.

-

Control wells: Add Assay Buffer, MMP enzyme, and an MMP inhibitor.

-

Test wells: Add Assay Buffer and MMP enzyme.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca/Dpa substrates) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Plot the fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Enzyme activity can be calculated based on a standard curve of the fluorescent product.

-

Data Presentation

Template for Enzyme Kinetic Parameters

| MMP Isoform | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| MMP-1 | This compound | |||

| MMP-2 | This compound | |||

| MMP-3 | This compound | |||

| MMP-9 | This compound | |||

| MMP-13 | This compound |

Conclusion

This compound is a valuable tool for researchers studying the activity of Matrix Metalloproteinases and the broader processes of extracellular matrix remodeling. Its stability and well-defined chemical nature make it a reliable standard and substrate in a variety of biochemical assays. This guide provides the foundational information required for its effective synthesis and application in a research setting.

References

A Technical Guide to the Synthesis and Purification of Acetyl-Prolyl-Leucyl-Glycine

This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the tetrapeptide acetyl-prolyl-leucyl-glycine. The content is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This guide outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a hypothetical signaling pathway.

Introduction

Acetyl-prolyl-leucyl-glycine is a tetrapeptide of interest in various fields of biochemical and pharmaceutical research. Its synthesis and purification require precise control over chemical reactions and purification parameters to achieve high purity and yield. This guide details the common and effective methods for its preparation, primarily focusing on Solid-Phase Peptide Synthesis (SPPS) and subsequent purification by High-Performance Liquid Chromatography (HPLC).

Synthesis of Acetyl-Prolyl-Leucyl-Glycine

The synthesis of acetyl-prolyl-leucyl-glycine is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual synthesis of acetyl-prolyl-leucyl-glycine on a Wang resin, which will yield the peptide with a C-terminal carboxylic acid upon cleavage.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Leu-OH

-

Fmoc-Pro-OH

-

Acetic anhydride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl-peptidase I (DPP-I) water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Leucine Coupling:

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection: Repeat step 2.

-

Proline Coupling:

-

In a separate vial, dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection: Repeat step 2.

-

N-terminal Acetylation:

-

To the deprotected N-terminal proline, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

Agitate for 1 hour.

-

Wash the resin with DMF (3x), DCM (3x), and diethyl ether (3x).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Experimental Workflow

Purification of Acetyl-Prolyl-Leucyl-Glycine

The crude peptide obtained after synthesis contains various impurities, including deletion sequences and byproducts from the cleavage process. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.

Experimental Protocol: RP-HPLC

Instrumentation and Columns:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 250 x 22 mm)

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Gradient Elution: Inject the sample and elute with a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 30 minutes.

-

Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization

The identity and purity of the synthesized peptide must be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the peptide and the presence of the acetyl group.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis and purification of acetyl-prolyl-leucyl-glycine.

| Parameter | Expected Value |

| Synthesis Scale | 0.1 mmol |

| Crude Peptide Yield | ~85% |

| Purity of Crude Peptide | ~70% |

| Final Yield after HPLC | ~30-40% |

| Final Purity | >98% |

Table 1: Synthesis and Purification Yields and Purity.

| Analysis Method | Parameter | Expected Value (m/z) |

| ESI-MS | [M+H]⁺ | 385.22 |

| [M+Na]⁺ | 407.20 |

Table 2: Mass Spectrometry Data.

Biological Activity and Signaling

While the specific biological activity and signaling pathway of acetyl-prolyl-leucyl-glycine are not extensively characterized in publicly available literature, N-acyl amino acids and short N-acetylated peptides are known to have roles as signaling molecules in various biological processes. They have been implicated in the regulation of pain, inflammation, and other physiological functions.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a bioactive peptide. It is important to note that this is a hypothetical representation, and the specific molecular interactions of acetyl-prolyl-leucyl-glycine have yet to be elucidated.

Further research is required to determine the precise biological targets and signaling mechanisms of acetyl-prolyl-leucyl-glycine. Its potential as a modulator of cellular signaling makes it an interesting candidate for further investigation in drug discovery and development.

Ac-Pro-Leu-Gly-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the tetrapeptide Ac-Pro-Leu-Gly-OH, including its physicochemical properties, synthesis, and analytical characterization. This synthetic peptide serves as a valuable tool in various research applications, including enzyme interaction studies and as a model peptide for studying protein structure and function.[]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅N₃O₅ | [2][3] |

| Molecular Weight | 327.38 g/mol | [2][3] |

| CAS Number | 89626-38-0 | [2] |

| Appearance | White Powder | |

| Solubility | Soluble in DMSO. Water soluble.[3][4] | |

| Storage | Store at -20°C | [4] |

Synthesis and Purification

This compound is typically synthesized using the Solid Phase Peptide Synthesis (SPPS) methodology.[2] This technique offers significant advantages over solution-phase synthesis, including ease of purification and the ability to drive reactions to completion using excess reagents.[5]

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

The synthesis of this compound follows a step-wise addition of amino acids to a solid support resin.

1. Resin Preparation:

-

A suitable resin, such as a Wang or Rink amide resin, is selected.

-

The resin is swelled in an appropriate solvent, typically dimethylformamide (DMF) or dichloromethane (DCM).

2. First Amino Acid Coupling:

-

The C-terminal amino acid, Glycine (Gly), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Gly-OH), is coupled to the resin.

-

A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), is used to facilitate the formation of the ester or amide bond.

3. Deprotection:

-

The Fmoc protecting group is removed from the N-terminus of the resin-bound Glycine using a solution of piperidine in DMF. This exposes the free amine for the next coupling step.

4. Subsequent Amino Acid Couplings:

-

The next protected amino acid in the sequence, Fmoc-Leu-OH, is activated with a coupling agent and added to the resin.

-

The coupling and deprotection steps are repeated for Proline (Fmoc-Pro-OH).

5. N-terminal Acetylation:

-

Following the final deprotection step, the N-terminus of the Proline residue is acetylated using acetic anhydride and a base, such as diisopropylethylamine (DIEA), in DMF.

6. Cleavage and Deprotection:

-

The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to prevent side reactions.

7. Precipitation and Purification:

-

The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.

-

The crude peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control and Characterization

The purity and identity of the synthesized this compound are confirmed using analytical techniques.

Experimental Protocol: HPLC and Mass Spectrometry

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the synthesized peptide.

-

Methodology: An analytical RP-HPLC system equipped with a C18 column is used. A gradient of two mobile phases, typically water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B), is employed to elute the peptide. Detection is performed using a UV detector at a wavelength of 214 nm or 280 nm. The purity is determined by integrating the area of the main peak relative to the total peak area.

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Methodology: Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The purified peptide is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound, which should match the calculated molecular weight.

Applications in Research

This compound serves as a versatile tool in various research domains:

-

Enzyme Substrate and Inhibitor Studies: It can be used as a substrate for proteases or as a starting point for the design of enzyme inhibitors.[]

-

Protein Structure and Folding: The defined sequence, including the turn-inducing Proline residue, makes it a useful model for studying peptide and protein folding dynamics.

-

Biochemical and Cellular Assays: As a well-characterized synthetic peptide, it can be used as a standard or control in a variety of biochemical and cellular assays.

Visualizations

Synthesis and Quality Control Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of this compound.

Caption: Workflow for the synthesis and quality control of this compound.

References

N-Terminal Acetylation: A Critical Determinant of Peptide and Protein Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal acetylation (Nt-acetylation) is a ubiquitous and irreversible post-translational modification that plays a pivotal role in regulating the stability of peptides and proteins. This modification, catalyzed by a family of N-terminal acetyltransferases (NATs), can paradoxically either protect a protein from degradation or mark it for destruction via the ubiquitin-proteasome system. For researchers in drug development, understanding and leveraging Nt-acetylation is critical for optimizing the pharmacokinetic properties of therapeutic peptides and proteins. This technical guide provides a comprehensive overview of the function of Nt-acetylation in peptide stability, detailed experimental protocols for its study, and quantitative data to inform rational drug design.

Introduction: The Dual Role of N-Terminal Acetylation

N-terminal acetylation is the covalent attachment of an acetyl group from acetyl-coenzyme A to the α-amino group of the N-terminal amino acid of a polypeptide chain. This seemingly simple modification has profound effects on a protein's fate. The functional consequences of Nt-acetylation are context-dependent and are largely dictated by the identity of the N-terminal amino acid and the cellular machinery that recognizes it.

Protective Shield: For many peptides and proteins, Nt-acetylation acts as a protective cap, shielding them from degradation by aminopeptidases. By neutralizing the positive charge of the N-terminus, acetylation can prevent recognition and cleavage by these exoproteases, thereby significantly extending the peptide's half-life in biological systems.[1] This is a particularly valuable strategy in the development of therapeutic peptides, where enhancing stability is a primary objective.

A Mark for Degradation: Conversely, Nt-acetylation can also serve as a degradation signal, or "degron," as part of the Ac/N-degron pathway, a branch of the N-end rule pathway.[2][3] In this pathway, specific acetylated N-terminal residues are recognized by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the 26S proteasome.[4] This mechanism is crucial for cellular protein quality control and the regulation of protein turnover.

The Machinery of N-Terminal Acetylation: N-Terminal Acetyltransferases (NATs)

The enzymes responsible for Nt-acetylation are the N-terminal acetyltransferases (NATs). Eukaryotes possess several distinct NAT complexes (NatA, NatB, NatC, etc.), each with specific substrate specificities determined by the first few amino acids of the nascent polypeptide chain.[4] This specificity allows for the differential regulation of protein stability based on their N-terminal sequences.

Signaling Pathways and Logical Relationships

The N-Terminal Acetylation Process

The fundamental process of Nt-acetylation is an enzymatic reaction catalyzed by NATs.

The Dichotomy of Peptide Fate

The presence or absence of an N-terminal acetyl group can lead to vastly different outcomes for a peptide's stability.

The Ac/N-Degron Pathway

This pathway illustrates how Nt-acetylation can mark a protein for degradation.

Quantitative Data on Peptide Stability

The impact of Nt-acetylation on peptide half-life can be substantial. The following tables summarize quantitative data from studies that have directly compared the stability of acetylated and non-acetylated peptides.

Table 1: In Vitro Plasma Stability of N-terminally Acetylated vs. Non-acetylated Peptides

| Peptide Sequence | Modification | Half-life (hours) in Human Plasma | Reference |

| Ac-AD | N-terminal Acetylation | 8.64 | [2] |

| AD | Free N-terminus | < 0.5 | [2] |

| Ac-PD | N-terminal Acetylation | 20.7 | [2] |

| PD | Free N-terminus | < 0.5 | [2] |

| Ac-PK | N-terminal Acetylation | < 0.5 | [2] |

| PK | Free N-terminus | < 0.5 | [2] |

| Ac-AK | N-terminal Acetylation | < 0.5 | [2] |

| AK | Free N-terminus | < 0.5 | [2] |

This data highlights that the stabilizing effect of N-terminal acetylation can be sequence-dependent, with anionic peptides (Ac-AD and Ac-PD) showing a significant increase in stability.[2]

Table 2: Stability of Model Proteins with and without N-terminal Acetylation in a Cellular Context

| Protein Variant | N-terminal Sequence | Predicted Nt-acetylation | Half-life (hours) | Reference |

| HA-GFP | ME | Acetylated | > 4 | [5] |

| HA-GFP | SD | Acetylated | > 4 | [5] |

| HA-GFP | PE | Non-acetylated | ~2 | [5] |

| HA-GFP | AP | Non-acetylated | ~2 | [5] |

| HA-GFP | GY | Non-acetylated | ~1.5 | [5] |

| p16-HA | ME | Acetylated | ~4.5 | [5] |

| p16-HA | SD | Acetylated | ~4.5 | [5] |

| p16-HA | PE | Non-acetylated | ~2.5 | [5] |

| p16-HA | AP | Non-acetylated | ~2.5 | [5] |

| p16-HA | GY | Non-acetylated | ~2 | [5] |

These results, obtained from cycloheximide chase assays, demonstrate a clear correlation between N-terminal acetylation and increased protein stability in a cellular environment.[5]

Experimental Protocols

In Vitro Peptide Stability Assay in Plasma

This protocol is designed to assess the stability of a therapeutic peptide in a biologically relevant fluid.

Objective: To determine the half-life of a peptide in plasma.

Materials:

-

Test peptide (acetylated and non-acetylated versions)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS system

Procedure:

-

Peptide Preparation: Dissolve the test peptides in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Spike the test peptide into the plasma to a final concentration of 10 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately add a 3-fold excess of ice-cold ACN to the aliquot to precipitate plasma proteins and quench enzymatic activity.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis:

-

Transfer the supernatant to a new tube.

-

Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

-

-

Data Analysis:

-

Plot the percentage of remaining peptide against time.

-

Calculate the half-life (t₁/₂) by fitting the data to a first-order decay curve.

-

Cycloheximide Chase Assay and Western Blotting

This cellular assay measures the degradation rate of a protein by inhibiting new protein synthesis.

Objective: To determine the in-cell half-life of a protein.

Workflow Diagram:

Procedure:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Transfect the cells with plasmids encoding the protein of interest (with and without a sequence that promotes Nt-acetylation).

-

-

Cycloheximide Treatment:

-

24-48 hours post-transfection, add cycloheximide to the culture medium to a final concentration of 50-100 µg/mL to block protein synthesis.

-

-

Time-course Lysis:

-

At designated time points (e.g., 0, 1, 2, 4, 6 hours) after cycloheximide addition, harvest the cells.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each time point by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein to a stable loading control protein (e.g., GAPDH or β-actin).

-

Plot the normalized protein levels against time and calculate the half-life.

-

Mass Spectrometry-based N-terminal Proteomics

This powerful technique allows for the identification and quantification of N-terminally acetylated peptides on a proteome-wide scale.

Objective: To identify and quantify N-terminally acetylated proteins in a complex sample.

Procedure Outline:

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues.

-

Digest the proteins into peptides using a specific protease (e.g., trypsin).

-

-

Enrichment of N-terminal Peptides:

-

Employ a method to specifically isolate N-terminal peptides from the complex mixture of internal peptides. Common methods include:

-

COFRADIC (Combined Fractional Diagonal Chromatography): A multi-step chromatographic method.

-

Chemical labeling strategies: Modifying free amines on internal peptides to allow for their removal.

-

-

-

LC-MS/MS Analysis:

-

Separate the enriched N-terminal peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences and identify modifications.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein database to identify the N-terminal peptides.

-

Quantify the relative abundance of acetylated and non-acetylated forms of each identified N-terminal peptide.

-

Conclusion and Future Perspectives

N-terminal acetylation is a critical post-translational modification that exerts a profound and multifaceted influence on peptide and protein stability. For drug development professionals, a thorough understanding of the mechanisms of Nt-acetylation and the ability to experimentally assess its impact are indispensable. By strategically employing Nt-acetylation, it is possible to significantly enhance the in vivo half-life and therapeutic efficacy of peptide-based drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the rational design and optimization of next-generation peptide and protein therapeutics. Future research will likely focus on the development of more specific NAT inhibitors and activators to precisely modulate the stability of target proteins for therapeutic benefit.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to improve plasma half life time of peptide and protein drugs | Semantic Scholar [semanticscholar.org]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

The Conformational Landscape of Ac-Pro-Leu-Gly-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ac-Pro-Leu-Gly-OH serves as a fundamental model for understanding the conformational propensities of proline-containing peptides. The unique cyclic structure of the proline residue imposes significant steric constraints on the peptide backbone, leading to a distinct conformational landscape dominated by cis-trans isomerization of the acetyl-proline (Ac-P) amide bond and the puckering of the pyrrolidine ring. This technical guide provides a comprehensive overview of the conformational features of this compound, detailing the key structural determinants and the experimental and computational methodologies used for their characterization.

Introduction

Proline is a unique proteinogenic amino acid due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen. This structure restricts the Ramachandran phi (φ) dihedral angle and influences the propensity of the preceding peptide bond to adopt a cis conformation. In the tripeptide this compound, the proline residue at the N-terminus, acetylated to mimic a preceding peptide bond, plays a pivotal role in dictating the overall three-dimensional structure. Understanding the conformational preferences of this simple yet informative peptide is crucial for designing more complex peptidomimetics and for elucidating the role of proline in protein folding and function.

Key Conformational Features of the Proline Residue

The conformation of this compound is primarily governed by two key features of the proline residue: the cis-trans isomerization of the Ac-Pro peptide bond and the puckering of the five-membered pyrrolidine ring.

Cis-Trans Isomerization of the Ac-Pro Amide Bond

Unlike most peptide bonds which strongly favor the trans conformation, the X-Pro peptide bond (where X is the preceding residue, in this case, the acetyl group) has a relatively low energy barrier between the cis and trans isomers. This leads to a significant population of both conformers in solution. The ratio of cis to trans isomers can be influenced by the solvent environment and the nature of the residue preceding the proline. For analogous short peptides, the trans conformation is generally more populated. For instance, in the related peptide Ac-Pro-Gly-Pro-OH, the trans-trans isomer is the most dominant in aqueous solution at 41%, followed by the mixed cis-trans conformers.[1]

Proline Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations to relieve steric strain. The two most common puckered forms are the Cγ-endo (Down) and Cγ-exo (Up) pucker. In the Cγ-endo pucker, the Cγ atom is displaced on the same side of the ring as the carbonyl oxygen of the proline backbone, while in the Cγ-exo pucker, it is on the opposite side. The puckering of the proline ring is coupled to the cis-trans state of the preceding peptide bond.

Conformational Analysis of this compound

Quantitative Conformational Data (for Analogous Peptides)

The following table summarizes the typical populations of cis and trans isomers for the Ac-Pro bond in a related peptide, Ac-Pro-Gly-Pro-OH, in aqueous solution, as determined by NMR spectroscopy.[1]

| Isomer (Ac-Pro bond) | Population (%) |

| trans | ~61% (sum of trans-trans and trans-cis) |

| cis | ~39% (sum of cis-trans and cis-cis) |

Experimental Protocols for Conformational Analysis

The determination of the conformational properties of this compound relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution conformation of peptides.

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM. The choice of solvent can influence the conformational equilibrium.

A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

-

1D ¹H NMR: To observe the overall proton spectrum and identify the presence of cis and trans isomers, which will give rise to distinct sets of resonances.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. The intensities of NOE cross-peaks are related to the inverse sixth power of the distance between the protons.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but more effective for molecules with intermediate correlation times.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

-

Resonance Assignment: The distinct sets of signals for the cis and trans isomers are assigned to specific protons in the peptide using TOCSY and HSQC spectra.

-

Determination of Cis/Trans Ratio: The ratio of the two isomers is determined by integrating the corresponding well-resolved proton signals in the 1D ¹H NMR spectrum.

-

NOE-based Distance Restraints: NOESY or ROESY cross-peaks are integrated, and the volumes are converted into upper distance bounds.

-

Dihedral Angle Restraints: ³J-coupling constants, particularly ³J(HNHα), can be measured from high-resolution 1D or 2D spectra and related to the φ dihedral angle through the Karplus equation.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

Single crystals of this compound are grown by dissolving the peptide in a suitable solvent and slowly adding a precipitant to induce crystallization. Common techniques include vapor diffusion (hanging drop or sitting drop) and slow evaporation.

A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded, and the electron density map is calculated through Fourier transformation. An atomic model of the peptide is then built into the electron density and refined.

Computational Modeling

Computational methods are used to explore the conformational energy landscape and to refine structures based on experimental data.

MD simulations are used to study the dynamic behavior of the peptide in a simulated solvent environment.

-

System Setup: The peptide structure is placed in a box of explicit solvent molecules (e.g., water).

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure.

-

Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space.

-

Analysis: The trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, and hydrogen bonding patterns.

Visualizations

Proline Conformational States

References

An In-depth Technical Guide to the Research Applications of Ac-Pro-Leu-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Ac-Pro-Leu-Gly-OH, or N-Acetyl-Prolyl-Leucyl-Glycine, is a synthetic peptide fragment with significant potential in various research and drug development applications. As a product of the cleavage of larger substrates by matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3, this peptide is of interest for studying enzyme activity, protein-protein interactions, and cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, purification, and potential research applications of this compound, including detailed experimental protocols and a review of the structural and functional significance of its constituent amino acids.

Introduction

This compound is a synthetic tetrapeptide that has garnered attention in the fields of biochemistry and pharmacology. Its primary significance lies in its identity as a cleavage product of substrates for matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The generation of this compound can serve as an indicator of MMP activity, making it a valuable tool for studying the roles of these enzymes in physiological and pathological processes, including wound healing, inflammation, and cancer metastasis.

This guide will delve into the technical aspects of working with this compound, from its chemical synthesis and purification to its application in enzyme assays and the exploration of its potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 89626-38-0 | [1] |

| Molecular Formula | C15H25N3O5 | [1] |

| Molecular Weight | 327.38 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and DMSO |

Synthesis and Purification

The standard method for producing this compound is through Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Leu-OH

-

Fmoc-Pro-OH

-

Acetic anhydride

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Leucine Coupling: Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Monitor the reaction using a ninhydrin test. Wash the resin.

-

Proline Coupling: Repeat the deprotection and coupling steps for Fmoc-Pro-OH.

-

N-terminal Acetylation: After the final deprotection step, acetylate the N-terminus of the proline residue by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: Wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash it multiple times with cold diethyl ether to remove scavengers and byproducts.

-

Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for the synthesis of this compound via SPPS.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Purification of the crude synthetic peptide is essential to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.

Materials:

-

Crude this compound

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm filter.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the filtered sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a constant flow rate.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length this compound.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., ESI-MS).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Research Applications

The primary research application of this compound is as a tool to study the activity of matrix metalloproteinases. It can be used as a reference standard in cleavage assays or as a component of a larger fluorogenic substrate.

Application in MMP Activity Assays

This compound is a cleavage product of the MMP-1, -2, and -3 substrate H-7145. In a typical fluorogenic resonance energy transfer (FRET) assay, a longer peptide containing the Pro-Leu-Gly sequence is synthesized with a fluorescent donor and a quencher molecule at opposite ends. In the intact substrate, the fluorescence is quenched. Upon cleavage by an MMP at the Gly-Leu bond, the donor and quencher are separated, resulting in an increase in fluorescence that can be monitored over time to determine enzyme activity.

Experimental Protocol: Fluorogenic MMP-1 Assay

This protocol provides a general framework for measuring MMP-1 activity using a FRET substrate that releases a fragment analogous to this compound.

Materials:

-

Recombinant active MMP-1

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2

-

MMP inhibitor (e.g., EDTA) for control wells

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: If using a pro-MMP-1, activate it according to the manufacturer's instructions (e.g., with APMA).

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the MMP-1 enzyme to the experimental wells.

-

Add the MMP-1 enzyme and a known inhibitor to the inhibitor control wells.

-

Add only the assay buffer to the substrate control wells.

-

-

Substrate Addition: Prepare a working solution of the fluorogenic substrate in the assay buffer. Add the substrate solution to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).

-

Data Analysis: Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. The rate of increase in fluorescence is proportional to the MMP-1 activity. Calculate the initial velocity of the reaction from the linear portion of the progress curve.

Diagram: FRET-Based MMP Assay Workflow

Caption: Principle of a FRET-based assay for MMP activity.

Potential Signaling Roles of MMP-Generated Fragments

Recent research suggests that small peptide fragments generated by MMP-mediated cleavage of extracellular matrix proteins may not be mere byproducts but can possess biological activity themselves. For instance, the tripeptide N-acetyl-Pro-Gly-Pro (Ac-PGP), another collagen-derived fragment, acts as a chemokine that binds to the CXCR2 receptor on neurons, leading to the activation of the ERK1/2 signaling pathway and subsequent apoptosis. This raises the intriguing possibility that this compound could also exert direct effects on cells.

Further research is warranted to investigate whether this compound can bind to specific cell surface receptors and trigger downstream signaling cascades. Such studies could involve:

-

Receptor Binding Assays: To identify potential receptors for this compound.

-

Cell-Based Signaling Assays: To examine the effect of this compound on known signaling pathways (e.g., MAPK/ERK, PI3K/Akt).

-

Gene Expression Analysis: To determine if this compound can modulate the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Diagram: Potential Signaling Pathway of MMP-Generated Peptides

Caption: Hypothetical signaling pathway initiated by this compound.

Structural and Functional Significance of Amino Acid Residues

The specific sequence of amino acids in this compound contributes to its properties as a substrate and potential signaling molecule.

-

N-terminal Acetyl Group: The acetylation of the N-terminus protects the peptide from degradation by aminopeptidases, thereby increasing its stability in biological assays.

-

Proline (Pro): The cyclic structure of proline introduces a rigid kink in the peptide backbone, influencing its overall conformation. This conformational constraint is often crucial for recognition by proteases. Proline residues can also exist in either cis or trans isomeric states, which can further affect the peptide's three-dimensional structure and its interaction with enzymes.

-

Leucine (Leu): As a hydrophobic amino acid, leucine plays a key role in the recognition and binding of the peptide to the active site of MMPs. The hydrophobic side chain of leucine often fits into a corresponding hydrophobic pocket (the S1' subsite) in the enzyme's active site.

-

Glycine (Gly): Being the smallest amino acid with only a hydrogen atom as its side chain, glycine provides significant conformational flexibility to the peptide backbone. This flexibility can be important for the proper positioning of the scissile bond (the bond to be cleaved) within the catalytic site of the enzyme.

Conclusion

This compound is a valuable tool for researchers studying the activity of matrix metalloproteinases. Its synthesis and purification are achievable through standard peptide chemistry techniques. While its primary application has been in the context of MMP substrate cleavage, emerging evidence on the signaling roles of similar MMP-generated peptide fragments opens up exciting new avenues of research. Future investigations into the direct biological effects of this compound on cellular signaling pathways could reveal novel mechanisms of intercellular communication and identify new therapeutic targets for diseases associated with dysregulated MMP activity. This guide provides the foundational knowledge and experimental frameworks for scientists to explore the full potential of this intriguing tetrapeptide.

References

Ac-Pro-Leu-Gly-OH in Protein Folding and Misfolding Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tetrapeptide N-acetyl-L-prolyl-L-leucyl-L-glycine (Ac-Pro-Leu-Gly-OH) serves as a valuable tool in the fields of biochemistry and drug discovery, particularly in the investigation of protein folding, misfolding, and enzymatic activity. Its structure, featuring a proline residue, makes it an excellent model for studying the formation of β-turns, a critical secondary structure element in protein architecture. The N-terminal acetylation provides chemical stability and mimics the post-translational modifications observed in many native proteins. This guide provides a comprehensive overview of the theoretical background, experimental methodologies, and potential applications of this compound in studying protein conformational diseases and related enzymatic pathways.

Introduction: The Significance of the Pro-Leu-Gly Motif

The sequence Pro-Leu-Gly is of significant interest in structural biology. The proline residue, with its unique cyclic side chain, restricts the conformational flexibility of the peptide backbone, making it a potent inducer of β-turns.[1] These turns are crucial for the proper folding of many proteins and are often involved in protein-protein interactions.

The N-terminal acetylation of the peptide neutralizes the positive charge of the N-terminus, which can prevent unwanted interactions and reduce aggregation tendencies.[2] This modification also enhances the peptide's stability in biological environments.[2]

This compound is also recognized as a cleavage product of substrates for matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix.[3][4] This makes the peptide a useful tool for studying the activity and specificity of these enzymes, which are implicated in various diseases, including cancer and arthritis.

Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS). The general workflow for this process is outlined below.

Purification of the crude peptide is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Structural Properties and Conformational Analysis

The key structural feature of this compound is its propensity to form a β-turn, which is stabilized by a hydrogen bond between the carbonyl oxygen of the acetyl group and the amide proton of the glycine residue. The proline residue significantly influences the peptide's conformation due to the cis-trans isomerization of the acetyl-proline amide bond.

These two conformations are in equilibrium in solution and can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Data Presentation: Spectroscopic Signatures

The following tables summarize typical spectroscopic data for proline-containing peptides, which can be used as a reference for characterizing this compound.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) in D₂O

| Proton | Proline (trans) | Proline (cis) | Leucine | Glycine |

| α-CH | ~4.4 | ~4.5 | ~4.3 | ~3.9 |

| β-CH | ~2.0 | ~2.2 | ~1.7 | - |

| γ-CH | ~1.9 | ~2.1 | ~1.6 | - |

| δ-CH₂ | ~3.6 | ~3.7 | ~0.9 (δ-CH₃) | - |

Note: Chemical shifts can vary depending on the solvent, pH, temperature, and neighboring residues.

Table 2: Characteristic Circular Dichroism (CD) Bands for Proline-Rich Peptides

| Conformation | Wavelength (nm) | Ellipticity |

| Polyproline II (PPII) Helix | ~228 | Positive |

| ~204 | Strong Negative | |

| β-turn (Type II) | ~225-230 | Positive |

| ~205 | Negative |

Experimental Protocols

Studying the Effect on Amyloid-β Aggregation

This compound, as a β-turn mimetic, can be investigated for its potential to inhibit the aggregation of amyloidogenic proteins like amyloid-beta (Aβ), which is implicated in Alzheimer's disease.

4.1.1. Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the formation of amyloid fibrils in real-time.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter through a 0.22 µm filter.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.

-

Prepare monomeric Aβ(1-42) by dissolving the peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

-

Assay Setup:

-

In a 96-well black plate, add Aβ(1-42) to a final concentration of 10 µM.

-

Add varying concentrations of this compound to different wells. Include a control with Aβ(1-42) alone.

-

Add ThT to a final concentration of 20 µM in each well.

-

-

Measurement:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain aggregation curves.

-

Determine the lag time and the maximum fluorescence intensity for each condition to quantify the inhibitory effect of this compound.

-

4.1.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze changes in the secondary structure of Aβ upon incubation with this compound.

-

Sample Preparation:

-

Prepare samples of Aβ(1-42) (e.g., 10 µM) in the absence and presence of different concentrations of this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Incubate the samples under conditions that promote aggregation (e.g., 37°C with gentle agitation).

-

-

Data Acquisition:

-

Record CD spectra in the far-UV region (190-260 nm) at different time points using a quartz cuvette with a short path length (e.g., 1 mm).

-

Acquire spectra at a controlled temperature (e.g., 25°C).

-

-

Data Analysis:

-

Process the raw data by subtracting the buffer spectrum and converting the signal to mean residue ellipticity.

-

Analyze the spectra for changes in the characteristic signals for β-sheet structures (negative band around 218 nm) to assess the effect of this compound on Aβ conformation.

-

Conclusion

This compound is a versatile synthetic peptide with significant potential in the study of protein folding and misfolding. Its ability to mimic β-turns and its relevance as an MMP substrate make it a valuable tool for researchers in biochemistry, pharmacology, and drug development. The experimental protocols and data presented in this guide provide a foundation for utilizing this compound to investigate the molecular mechanisms of protein conformational diseases and to screen for potential therapeutic agents. Further research focusing on the specific interactions of this peptide with various protein targets will undoubtedly expand its applications and contribute to our understanding of complex biological processes.

References

- 1. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 3. The Recognition of Collagen and Triple-helical Toolkit Peptides by MMP-13: SEQUENCE SPECIFICITY FOR BINDING AND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 89626-38-0 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Assays Utilizing a Fluorogenic Peptide Substrate Containing the Pro-Leu-Gly Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the in vitro enzymatic assay of Matrix Metalloproteinases (MMPs) using a fluorogenic peptide substrate. While the tetrapeptide Ac-Pro-Leu-Gly-OH is not a direct substrate, it represents a core sequence motif recognized and cleaved by various MMPs. The protocols herein focus on a widely used synthetic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ , which contains this key sequence. This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET), offering a continuous and highly sensitive method for measuring enzyme activity.

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in both normal physiological processes, such as wound healing and development, and pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2][3] Consequently, the accurate measurement of MMP activity is vital for basic research and the development of therapeutic inhibitors.

The substrate, (7-Methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(N³-[2,4-Dinitrophenyl]-L-α,β-diaminopropionyl)-Ala-Arg-NH₂, incorporates a fluorescent Mca (7-Methoxycoumarin) group and a quenching Dpa (2,4-Dinitrophenyl) group. In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dpa group. Upon enzymatic cleavage at the Gly-Leu bond, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[4][5]

Principle of the Assay

The assay quantitatively measures the enzymatic activity of MMPs by monitoring the increase in fluorescence over time.

Caption: Principle of the FRET-based MMP assay.

Quantitative Data: Enzyme-Substrate Kinetics

The fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ and its analogue, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6), are cleaved by a variety of MMPs. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), quantify the efficiency and affinity of this interaction. A lower Kₘ indicates higher affinity, while a higher kcat/Kₘ ratio signifies greater catalytic efficiency.

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| MMP-1 (Collagenase-1) | FS-6 | 27.5 | - | 2.9 x 10⁵ | [6] |

| MMP-2 (Gelatinase-A) | Mca-PLGL-Dpa-AR-NH₂ | - | - | 6.3 x 10⁵ | |

| MMP-7 (Matrilysin) | Mca-PLGL-Dpa-AR-NH₂ | - | - | 1.7 x 10⁵ | |

| MMP-8 (Collagenase-2) | FS-6 | - | - | 1.2 x 10⁶ | [6] |

| MMP-13 (Collagenase-3) | FS-6 | 5.2 | - | 1.1 x 10⁶ | [6] |

| MMP-14 (MT1-MMP) | FS-6 | 7.9 | - | 1.5 x 10⁶ | [6] |

Note: Data for FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is presented as it shows improved substrate properties with a similar core sequence.[6] Values for kcat were not always reported directly.

Experimental Protocols

This section provides a detailed methodology for a continuous kinetic microplate assay.

Materials and Reagents

-

Enzyme: Purified, active recombinant MMP (e.g., MMP-2, MMP-7, MMP-14).

-

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (or similar FRET peptide).

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.

-

Inhibitor (Optional): A broad-spectrum MMP inhibitor (e.g., EDTA, 1,10-Phenanthroline) for control experiments.

-

Instrumentation: Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.

-

Plate: 96-well black, flat-bottom microplate.

-

Solvent: DMSO for dissolving substrate and inhibitors.

Protocol Workflow

Caption: General workflow for the fluorogenic MMP activity assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

Prepare a 1-10 mM stock solution of the FRET substrate in 100% DMSO. Store aliquots at -20°C.

-

Dilute the active MMP enzyme in cold Assay Buffer to the desired concentration. Keep the enzyme on ice. Final concentrations typically range from 1-20 nM.

-

-

Assay Setup (96-well plate):

-

Test Wells: Add diluted enzyme to the wells.

-

Inhibitor Wells: Add the inhibitor followed by the diluted enzyme. Incubate for 10-15 minutes before adding the substrate.

-

Blank Wells: Add Assay Buffer only (no enzyme).

-

Adjust the volume in all wells to a pre-final volume (e.g., 90 µL) with Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. For kinetic analysis, a range of concentrations (e.g., 0.5 µM to 50 µM) should be used.

-

Initiate the reaction by adding the substrate working solution (e.g., 10 µL) to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature (37°C).

-

Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 15-30 minutes.[4]

-

-

Data Analysis:

-

Subtract the fluorescence signal of the blank wells from all other readings.

-

Plot fluorescence units (RFU) versus time (minutes) for each well.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

To convert the rate from RFU/min to concentration/min, a standard curve must be generated using a known concentration of the cleaved fluorescent product (e.g., Mca-Pro-Leu).

-

For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.

-

For kinetic analysis, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Application: Role of MMP-14 in Cancer Metastasis